molecular formula C15H19N3O4S B2361540 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1222528-36-0

4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2361540
CAS No.: 1222528-36-0
M. Wt: 337.39
InChI Key: BVVJXOXMLVWAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoxaline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoxaline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacologically active moieties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety may interact with various receptors or enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core but differ in their substituents.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 1-methylpiperidine have similar piperidine rings but lack the quinoxaline moiety.

Uniqueness

4-(1-(Methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its quinoxaline and piperidine moieties, along with the methylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-(1-methylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)18-9-5-4-8-13(18)15(20)17-10-14(19)16-11-6-2-3-7-12(11)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVJXOXMLVWAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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